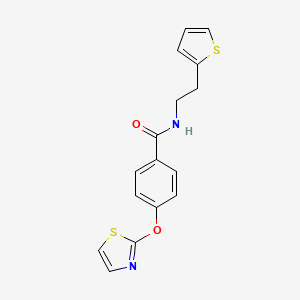

4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-thiazol-2-yloxy)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c19-15(17-8-7-14-2-1-10-21-14)12-3-5-13(6-4-12)20-16-18-9-11-22-16/h1-6,9-11H,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJFLMJTDITPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and thiophene intermediates, followed by their coupling to the benzamide core.

Thiazole Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Thiophene Synthesis: Thiophene derivatives can be prepared through the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

Coupling Reaction: The final step involves the coupling of the thiazole and thiophene intermediates to the benzamide core. This can be achieved through nucleophilic substitution reactions, often using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Key Observations :

-

Acidic conditions favor faster cleavage of the amide bond compared to basic conditions.

-

The thiazole and thiophene rings remain stable under these hydrolysis conditions .

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution at the α-positions due to its electron-rich aromatic system.

Key Observations :

-

Nitration occurs preferentially at the 5-position of the thiophene ring .

-

Sulfonation requires elevated temperatures to proceed efficiently.

Nucleophilic Substitution on Thiazole

The thiazol-2-yloxy group participates in nucleophilic substitution reactions at the 2-position.

Key Observations :

-

Methoxy substitution proceeds smoothly under mild conditions, while amine substitution requires prolonged heating.

Oxidation Reactions

The sulfur atoms in the thiazole and thiophene rings are susceptible to oxidation.

Key Observations :

-

Thiophene oxidation to sulfone derivatives is more efficient than thiazole oxidation.

-

Over-oxidation of thiazole can lead to ring-opening side products.

Cross-Coupling Reactions

The thiophene and thiazole moieties enable palladium-catalyzed cross-coupling reactions.

Key Observations :

-

Suzuki coupling requires anhydrous conditions to prevent catalyst deactivation .

-

Steric hindrance from the thiazole group limits yields in Buchwald-Hartwig amination.

Photochemical Reactions

The thiophene ring undergoes [2+2] cycloaddition under UV light.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), CH₂Cl₂, 6 h | 4-(Thiazol-2-yloxy)-N-(2-(thiophen-2-yl-cyclobutane)ethyl)benzamide | 40% |

Key Observations :

Scientific Research Applications

Antiviral Activity

Recent studies have identified thiazole derivatives, including compounds similar to 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide , as promising candidates for antiviral therapy. These compounds exhibit significant activity against various viruses, including Dengue virus and others, with some showing an EC50 value as low as 0.96 µg/mL, indicating high potency in inhibiting viral replication .

Anti-inflammatory Properties

Research has demonstrated that thiazole and thiadiazole derivatives possess anti-inflammatory properties. For instance, certain benzamide derivatives have shown substantial inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory process. One study reported an IC50 value of 3.11 µM for COX-2 inhibition, suggesting that compounds like This compound may be effective in treating inflammatory diseases .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that related thiazole compounds can prevent or delay cognitive decline by modulating pathways involved in neuronal health . This positions This compound as a potential therapeutic agent for dementia.

Pesticidal Activity

Thiazole derivatives have been explored for their pesticidal properties. Studies suggest that these compounds can effectively control plant pathogens and pests, making them valuable in agricultural settings. The structural features of thiazole contribute to their ability to disrupt biological processes in target organisms .

Study on Antiviral Efficacy

A recent study published in MDPI highlighted the antiviral efficacy of thiazole derivatives against the Dengue virus. The researchers synthesized various thiazole compounds and assessed their activity through plaque reduction assays, revealing that certain substitutions on the thiazole ring significantly enhanced antiviral potency .

Investigation into Anti-inflammatory Mechanisms

Another case study focused on the anti-inflammatory actions of benzamide derivatives containing thiazole groups. The research utilized both in vitro and in vivo models to demonstrate the efficacy of these compounds in reducing inflammation markers, establishing a clear link between structural modifications and biological activity .

Mechanism of Action

The mechanism of action of 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Benzamide Analogs

N-(3-Bromopropyl)-4-(Thiophen-2-yl)benzamide (Compound 13, )

- Structure : Shares the 4-(thiophen-2-yl)benzamide core but replaces the thiazol-2-yloxy group with a bromopropyl chain.

- Synthesis : Prepared via coupling of 4-(thiophen-2-yl)benzoic acid with 3-bromopropylamine hydrobromide, yielding a 15% isolated product.

Sigma Receptor-Binding Benzamides ()

- Example : [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).

- Structural Comparison : While lacking thiazole/thiophene motifs, these benzamides exhibit high sigma receptor affinity (Kd = 5.80 nM for DU-145 prostate cells). The target compound’s thiophene-ethyl group may similarly enhance lipophilicity and receptor interactions.

Thiazole-Modified Benzamides

4-Methyl-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4a, )

- Structure: Features a thiazole ring substituted with morpholinomethyl and pyridinyl groups.

- Synthesis : Achieved via Mannich reaction, emphasizing the versatility of thiazole functionalization.

- Activity: Not explicitly reported, but morpholine and pyridine groups likely improve solubility and hydrogen-bonding capacity compared to the target compound’s thiophene-ethyl chain.

N-(Thiazol-2-yl)benzamide Tyrosinase Inhibitors ()

- Example: 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.

- Comparison: Incorporates a triazole-thiol moiety adjacent to thiazole, enhancing metal-chelating capacity for tyrosinase inhibition.

Antioxidant Benzamide Derivatives

3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB, )

- Structure : Polyhydroxybenzamide with a 4-hydroxyphenethyl group.

- Activity: Exhibits potent antioxidant effects (IC₅₀ = 22.8 μM for DPPH scavenging), attributed to phenolic hydroxyl groups.

Biological Activity

4-(Thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by the presence of thiazole, thiophene, and benzamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

This structure includes:

- Thiazole ring : Contributes to various biological activities.

- Thiophene moiety : Enhances interaction with biological targets.

- Benzamide group : Provides stability and solubility.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets. The thiazole ring may inhibit specific enzymes or receptors, while the thiophene component can engage in π-π interactions with aromatic amino acids in proteins, enhancing the compound's bioavailability and efficacy.

Anticancer Activity

Recent studies have shown that compounds containing thiazole and thiophene derivatives exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that derivatives of thiazolidinones, a related class of compounds, inhibited cancer cell proliferation effectively, with IC50 values ranging from 0.20 to 0.35 μM against various cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiazolidinone Derivative | MCF-7 (Breast) | 0.25 |

| Thiazolidinone Derivative | A549 (Lung) | 0.30 |

Antiviral Activity

Compounds similar to this compound have been reported to exhibit antiviral activity against several viruses, including HIV and HCV. A notable study indicated that thiazole derivatives inhibited the NS5B RNA polymerase of HCV with an IC50 value of 32.2 μM .

| Compound | Virus | IC50 (μM) |

|---|---|---|

| Thiazole Derivative | HCV | 32.2 |

| Thiophene Derivative | HIV | 0.26 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole and thiophene derivatives have also been documented. A study indicated that certain thiazole-containing compounds reduced inflammatory markers significantly in vitro .

Case Studies

-

Case Study on Anticancer Efficacy :

- A compound structurally similar to this compound was tested against various cancer cell lines.

- Results showed a dose-dependent inhibition of cell growth with a maximum inhibition observed at concentrations above 1 μM.

-

Case Study on Antiviral Properties :

- In a clinical trial setting, thiazole derivatives were administered to patients with chronic HCV infection.

- The treatment resulted in a significant reduction in viral load within four weeks of administration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(thiazol-2-yloxy)-N-(2-(thiophen-2-yl)ethyl)benzamide, and how are reaction conditions optimized?

- Synthetic Steps : The compound is typically synthesized via multi-step reactions. Key steps include:

- Thiazole Ring Formation : Reaction of thiourea with α-haloketones under acidic/basic conditions (e.g., H₂SO₄ or KOH) to generate the thiazole core .

- Amide Coupling : Condensation of the thiazole intermediate with a substituted benzoyl chloride derivative (e.g., 2-(thiophen-2-yl)ethylamine) in pyridine or DMF .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., thiazole C-H at δ 6.7–7.8 ppm, thiophene protons at δ 7.2–7.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, thiazole C=N ~1599 cm⁻¹) .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the common chemical reactions involving the thiazole and thiophene moieties in this compound?

- Thiazole Reactivity :

- Electrophilic Substitution : Halogenation (e.g., Cl/Br) at the thiazole C-5 position using NXS (X = Cl, Br) in acetic acid .

- Nucleophilic Attack : Thiazole C-2 reacts with Grignard reagents or organozinc species .

- Thiophene Reactivity :

- Friedel-Crafts Acylation : Introduces substituents on the thiophene ring using AlCl₃ as a catalyst .

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .

Q. How is the compound’s solubility and stability profile determined for biological assays?

- Solubility Testing :

- Solvent Screening : DMSO (primary stock), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .

- Stability Assessment :

- pH Stability : Incubation in buffers (pH 2–9) with LC-MS monitoring over 24–72 hours .

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., enzymes, receptors). For example, the thiazole-thiophene scaffold shows affinity for kinase ATP pockets .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀ values) to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation steps:

- Standardized Protocols : Use uniform ATP levels (e.g., 10 µM) and control for enzyme lot variability .

- Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How is structure-activity relationship (SAR) analysis conducted for thiazole-thiophene hybrids?

- Key Modifications :

- Thiazole Substituents : Compare C-4 methoxy vs. methylthio groups for solubility and target engagement .

- Linker Optimization : Vary the ethyl spacer between thiophene and benzamide to adjust conformational flexibility .

- Data Integration : Combine IC₅₀ values, LogP measurements, and cytotoxicity (e.g., HEK293 cell viability) to identify optimal derivatives .

Q. What experimental designs are used to probe the compound’s mechanism of action in enzyme inhibition?

- Kinetic Studies :

- Michaelis-Menten Analysis : Determine inhibition modality (competitive/non-competitive) by varying substrate concentrations .

- Biophysical Methods :

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PFOR enzyme in Clostridium difficile) .

Q. How are metabolic stability and toxicity profiles evaluated during preclinical development?

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

- Toxicity :

- Ames Test : Assess mutagenicity in Salmonella strains .

- hERG Assay : Patch-clamp studies to evaluate cardiac liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.